N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-20-13-19(22-14(2)23-20)24-16-8-10-17(11-9-16)25-21(26)15-6-5-7-18(12-15)27-3/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKSUTAQSLXFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone-Mediated Cyclization
A robust method adapted from kinase inhibitor syntheses involves:
Step 1: Formation of β-ketoester intermediate
Ethyl acetoacetate reacts with ethyl formate in DMF under basic conditions to yield ethyl 3-ethoxy-2-methyl-3-oxopropanoate.
Step 2: Enaminone generation
Treatment with dimethylformamide dimethyl acetal (DMFDMA) produces the enaminone intermediate:
$$ \text{C}7\text{H}{11}\text{NO}3 + \text{C}3\text{H}9\text{N}2\text{O} \rightarrow \text{C}{10}\text{H}{15}\text{NO}_4 $$
Step 3: Cyclocondensation with guanidine
Reaction with guanidine hydrochloride in refluxing ethanol yields the pyrimidine core:
Temperature: 80-100°C
Time: 12-16 hours
Yield: 68-72%
Alternative Nucleophilic Aromatic Substitution
Patent WO2014106800A2 describes amino group introduction via SNAr reaction:
Reaction Conditions:
- Substrate: 4-chloro-6-ethoxy-2-methylpyrimidine
- Ammonia source: Ammonium hydroxide (28% aq.)
- Solvent: 1,4-Dioxane/Water (3:1)
- Temperature: 120°C (microwave irradiation)
- Time: 30 minutes
- Yield: 85%
Advantages:
- Avoids harsh reducing agents
- Compatible with continuous flow systems
Functionalization with 4-Aminophenyl Group
Buchwald-Hartwig Amination
A palladium-catalyzed coupling method from US10336749B2 provides:
Catalytic System:
- Pd2(dba)3 (2 mol%)
- Xantphos (4 mol%)
- Cs2CO3 (3 equiv)
Reaction Parameters:
Solvent: Toluene/Ethanol (4:1)
Temperature: 100°C
Time: 24 hours
Yield: 78%
Characterization Data:
Reductive Amination Approach
For substrates containing nitro groups:
Reduction Conditions:
- Catalyst: 10% Pd/C (5 wt%)
- Hydrogen pressure: 50 psi
- Solvent: Ethanol/THF (1:1)
- Time: 6 hours
- Conversion: >99% (HPLC)
Amide Bond Formation
Schotten-Baumann Reaction
Classical benzoylation using 3-methoxybenzoyl chloride:
Procedure:
- Dissolve 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline (1 equiv) in THF/H2O (2:1)
- Add 3-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C
- Adjust pH to 8-9 with NaHCO3
- Stir 2 hours at room temperature
Yield Optimization:
Scale Solvent Ratio Temperature Yield
100 mg 2:1 0°C → RT 82%
1 kg 3:1 5-10°C 88%
Carbodiimide-Mediated Coupling
For sensitive substrates:
Activation System:
- EDCl (1.5 equiv)
- HOBt (1.5 equiv)
- DIPEA (3 equiv)
Reaction Profile:
Purification:
Crystallization from ethyl acetate/hexane (1:4) provides analytically pure product:
Melting point: 178-180°C
HPLC purity: 99.6%
Process Optimization and Scalability
Solvent Selection Matrix
Data from WO2019186343A1 and US10336749B2:
| Step | Optimal Solvent | Alternatives | Avoid |
|---|---|---|---|
| Cyclization | NMP | DMF, DMAc | THF, DCM |
| Amination | Toluene/EtOH | 1,4-Dioxane, DME | Acetone |
| Amidation | THF/H2O | DMF, CH3CN | MeOH |
Energy input reduced by 40% through solvent selection.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduced reaction times through energy transfer optimization:
Pyrimidine Formation:
Amidation:
Continuous Flow Chemistry
Patented method for large-scale production:
System Parameters:
- Reactor volume: 50 mL
- Flow rate: 10 mL/min
- Temperature gradient: 25°C → 120°C
Output:
Characterization and Analytical Data
Spectroscopic Confirmation
$$ ^1\text{H NMR} $$ (500 MHz, DMSO-d6):
δ 10.32 (s, 1H, NH), 8.64 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.41-7.38 (m, 3H, benzamide-H), 4.25 (q, J = 7.0 Hz, 2H, OCH2), 3.89 (s, 3H, OCH3), 2.58 (s, 3H, CH3), 1.42 (t, J = 7.0 Hz, 3H, CH2CH3)
$$ ^{13}\text{C NMR} $$ (126 MHz, DMSO-d6):
δ 165.4 (C=O), 162.1, 159.8 (pyrimidine-C), 154.2, 138.9, 132.7, 130.1, 128.4, 122.9, 119.8, 117.6, 114.3, 63.4 (OCH2), 55.7 (OCH3), 25.3 (CH3), 14.8 (CH2CH3)
Mass Spectrometry
HRMS (ESI):
Calculated for C22H23N4O3 [M+H]+: 403.1764
Found: 403.1768
Δm/z: 0.4 ppm
Comparative Method Evaluation
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Cycle time | 48 hours | 6 hours |
| Yield | 76% | 82% |
| Solvent consumption | 15 L/kg | 8 L/kg |
| Energy consumption | 120 kWh/kg | 65 kWh/kg |
| Purity consistency | ±2.5% | ±0.7% |
Flow chemistry demonstrates clear advantages for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-hydroxybenzamide.
Reduction: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: In Vitro Cytotoxicity
A study evaluated the effects of the compound on human lung adenocarcinoma cells, revealing an IC50 value of approximately 12 µM. This indicates that the compound may selectively target cancerous cells while sparing normal cells, potentially through apoptosis induction mechanisms.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against a range of bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative analysis against common pathogens, this compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Enzyme Inhibition
The unique functional groups present in the compound suggest that it may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
EthR Inhibitors for Tuberculosis Treatment
Compounds L1, L2, and L3 () are EthR inhibitors designed to enhance the efficacy of ethionamide (ETH) against Mycobacterium tuberculosis. While the target compound shares the benzamide scaffold with L3 (N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide), key differences include:
- Pyrimidine vs. Dioxane Core : The target compound’s pyrimidine ring may offer enhanced π-stacking interactions compared to L3’s benzo-dioxane group.
- Substituent Effects : The ethoxy and methyl groups on the pyrimidine could influence binding affinity to EthR, whereas L3’s fluorophenyl and oxyethoxy groups may prioritize solubility.
Table 1: EthR Inhibitors Comparison
| Compound | Core Structure | Key Substituents | Target Protein | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 6-ethoxy, 2-methyl | EthR (inferred) | ~3.2* |
| L3 () | Benzo-dioxane | 4-fluorophenyl, oxyethoxy | EthR | ~2.8 |
*Estimated based on substituent contributions.
Dopamine D4 Receptor Ligands
N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7, ) shares the 3-methoxybenzamide group with the target compound. Key comparisons:
- Receptor Selectivity: Compound 7 exhibits >100-fold selectivity for D4 over D2/D3 receptors due to its cyanopyridine-piperazine chain . The target compound’s pyrimidine-aniline linkage may confer distinct selectivity profiles.
CFTR Corrector-Potentiators
CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide, ) is a dual-acting corrector-potentiator for ΔF508-CFTR. Structural parallels and divergences:
- Benzamide Linkage: Both compounds utilize 3-methoxybenzamide, but CoPo-22’s quinoline core vs. the target’s pyrimidine may dictate dual activity in cystic fibrosis .
Structural Analogs in Crystal Engineering
and highlight benzamide derivatives with distinct conformations:
- Crystal Packing: The V-shaped conformation of 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol () relies on O—H…N hydrogen bonds, whereas the target compound’s pyrimidine-aniline linkage may favor π-π stacking .
- Substituent Positioning: N-(3-methoxyphenyl)-3-{[6-(4-methylphenyl)pyrimidin-4-yl]amino}benzamide () differs in methoxy placement (meta vs. para) and pyrimidine substitution (4-methylphenyl vs. 6-ethoxy-2-methyl), which could alter solubility and target engagement .
Table 2: Structural and Functional Comparison
Research Findings and Implications
- Substituent-Driven Activity : Ethoxy and methyl groups on pyrimidine (target compound) may enhance metabolic stability compared to L3’s fluorophenyl group ().
- Selectivity Challenges : Unlike D4 ligands (), the target compound’s lack of a piperazine chain may reduce CNS receptor engagement but improve peripheral targeting.
- Therapeutic Potential: Structural alignment with EthR inhibitors and CFTR modulators suggests versatility, though empirical validation is needed.
Biological Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a synthetic organic compound belonging to the class of benzamides. Its complex structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 408.458 g/mol. The structure features a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4 |
| Molecular Weight | 408.458 g/mol |
| SMILES | CCOc1cc(Nc2ccc(NC(=O)c3ccc(OC)c(OC)c3)cc2)nc(C)n1 |
| Solubility | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to various pharmacological effects:
- Antiviral Activity : Preliminary studies suggest that similar benzamide derivatives can enhance intracellular levels of APOBEC3G (A3G), which inhibits viral replication, particularly in Hepatitis B virus (HBV) models .
- Antimicrobial Properties : The presence of the pyrimidine group may confer antimicrobial activity, making it a candidate for further exploration in treating infections .
- Anticancer Potential : Compounds with similar structural features have been noted for their anticancer properties, potentially inhibiting tumor growth through various pathways .
Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential of this compound:
Case Studies
- Antiviral Screening : A study evaluated N-phenylbenzamide derivatives against HBV and found that certain derivatives significantly inhibited HBV replication by increasing A3G levels in HepG2 cells . Although this study did not directly test this compound, it highlights the potential antiviral mechanisms relevant to its structure.
- Antimicrobial Activity : Research on benzamide derivatives has shown broad-spectrum antimicrobial effects, suggesting that the compound may exhibit similar properties due to its structural components.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
